5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring at the 2-position and a carbaldehyde group (-CHO) at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. These methods allow for the efficient production of the compound with high purity and yield. The choice of solvent, temperature, and reaction time can be optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The pyrazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various reagents to form larger, more complex molecules.
Major Products Formed:
Oxidation: 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carboxylic acid
Reduction: 5-(2-Methoxy-phenyl)-1H-pyrazole-3-ylmethanol
Substitution: 5-(2-Hydroxy-phenyl)-1H-pyrazole-3-carbaldehyde
Condensation: Various pyrazole derivatives depending on the reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde has been studied for its biological activity, including its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease processes, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. Its ability to modulate biological pathways and interact with molecular targets makes it a valuable compound in the development of new drugs.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity allow for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway.
Comparison with Similar Compounds
5-(2-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine
2-Methoxyphenyl isocyanate
(5-Acetyl-2-methoxyphenyl)boronic acid
Uniqueness: 5-(2-Methoxy-phenyl)-1H-pyrazole-3-carbaldehyde stands out due to its specific combination of functional groups and its reactivity profile. While similar compounds may share structural similarities, the presence of the carbaldehyde group in this compound provides unique chemical properties and reactivity that distinguish it from its counterparts.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-9(11)10-6-8(7-14)12-13-10/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJMZNZPCOXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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